molecular formula C6H7NO3S B587902 Sulfanilic Acid-d4 CAS No. 1235219-21-2

Sulfanilic Acid-d4

Cat. No. B587902
M. Wt: 177.21
InChI Key: HVBSAKJJOYLTQU-RHQRLBAQSA-N
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Patent
US05594154

Procedure details

Solid Na2CO3 (13.7 g, 129 mmol) was added slowly with stirring at room temperature to a solution of sulfanilic acid (49.4 g, 258 mmol) in water (250 ml). After the reaction mixture became a homogeneous solution (when the mixture could not be dissolved at the temperature, it could be heated a little), the mixture was cooled with ice and a solution of NaNO2 (19.4 g, 280 mmol) in water (50 ml) was added at an inner temperature of below 10° C. Then, this solution was placed in a dropping funnel. The solution was added dropwise to a mixture of concentrated hydrochloric acid (46 ml) and ice (100 g) over about 10 minutes with stirring under ice cooling at an inner temperature of the dropping funnel of below 10° C. After the addition was completed, the reaction mixture was stirred for 30 minutes under ice cooling. Next, water (250 ml), NaOH (56.8 g, 142 mmol) and 2,3,5-trimethylphenol (35.3 g, 259 mmol) were placed in another reaction vessel equipped with a mechanical stirring apparatus and to this mixture was added dropwise the reaction mixture above with stirring under a stream of nitrogen over 15 minutes in the range of -10° C. to 5° C. At that time ice was properly added to the ice bath to cool the reaction system in order to keep a temperature of the contents in the dropping funnel below 10° C. After the addition was completed, the reaction mixture was heated to 50° C. and Na2S2O4 (11.9 g, 68.3 mmol) was added. Then the mixture was heated to 80° C. and further 5 equal parts of Na2S2O4 (214.2 g, 1.23 mol) were added at intervals of 5 minutes. The reaction mixture was stirred for 30 minutes at the same temperature and then cooled. The precipitated crystals were filtered. The crystals obtained were washed with water, dried and then recrystallized from ethyl acetate-isopropyl ether to obtain the desired compound (33.0 g, yield: 84.2%), m.p. 153°-154° C.
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
214.2 g
Type
reactant
Reaction Step Two
Name
Quantity
56.8 g
Type
reactant
Reaction Step Three
Quantity
35.3 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
49.4 g
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Quantity
19.4 g
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
46 mL
Type
reactant
Reaction Step Six
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Six
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
11.9 g
Type
reactant
Reaction Step Eight
Yield
84.2%

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[Na+].[Na+].S(O)(=O)(C1C=CC([NH2:15])=CC=1)=O.N([O-])=O.[Na+].Cl.[OH-].[Na+].[CH3:25][C:26]1[C:31]([CH3:32])=[CH:30][C:29]([CH3:33])=[CH:28][C:27]=1[OH:34].[O-]S(S([O-])=O)=O.[Na+].[Na+]>O>[NH2:15][C:30]1[C:29]([CH3:33])=[CH:28][C:27]([OH:34])=[C:26]([CH3:25])[C:31]=1[CH3:32] |f:0.1.2,4.5,7.8,10.11.12|

Inputs

Step One
Name
Quantity
13.7 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
Quantity
214.2 g
Type
reactant
Smiles
[O-]S(=O)S(=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
56.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
35.3 g
Type
reactant
Smiles
CC1=C(C=C(C=C1C)C)O
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
49.4 g
Type
reactant
Smiles
S(=O)(C1=CC=C(C=C1)N)(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
19.4 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
46 mL
Type
reactant
Smiles
Cl
Name
ice
Quantity
100 g
Type
reactant
Smiles
Step Seven
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
11.9 g
Type
reactant
Smiles
[O-]S(=O)S(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring under ice cooling at an inner temperature of the dropping funnel of below 10° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
be dissolved at the temperature, it
TEMPERATURE
Type
TEMPERATURE
Details
could be heated a little), the mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled with ice
CUSTOM
Type
CUSTOM
Details
Then, this solution was placed in a dropping funnel
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 30 minutes under ice cooling
Duration
30 min
CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirring apparatus and to this mixture
ADDITION
Type
ADDITION
Details
was added dropwise the reaction mixture above
STIRRING
Type
STIRRING
Details
with stirring under a stream of nitrogen over 15 minutes in the range of -10° C. to 5° C
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool the reaction system in order
CUSTOM
Type
CUSTOM
Details
in the dropping funnel below 10° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture was heated to 80° C.
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 30 minutes at the same temperature
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were filtered
CUSTOM
Type
CUSTOM
Details
The crystals obtained
WASH
Type
WASH
Details
were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate-isopropyl ether

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=C(C=C1C)O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 33 g
YIELD: PERCENTYIELD 84.2%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.